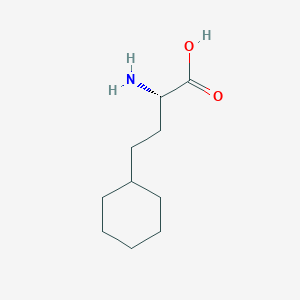

(S)-2-amino-4-cyclohexylbutanoic acid

Description

Contextualizing Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms. While the 22 proteinogenic amino acids are the fundamental building blocks of proteins, NPAAs exhibit a wide array of structures and functions. They can be found in nature as metabolic intermediates, signaling molecules, and components of natural products with potent biological activities. In the realm of chemical biology, NPAAs are invaluable tools for probing and manipulating biological systems. Their incorporation into peptides and other molecules can confer unique properties, such as increased metabolic stability, enhanced receptor binding affinity, and novel conformational constraints.

Significance of (S)-2-Amino-4-cyclohexylbutanoic Acid as a Chiral Synthone

A chiral synthone is a stereochemically pure building block used in organic synthesis to introduce a specific chiral center into a target molecule. This compound is a prime example of such a synthone. Its significance stems from several key features:

Defined Stereochemistry: The (S)-configuration at the α-carbon provides a handle for controlling the stereochemistry of subsequent reactions, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Lipophilic Side Chain: The cyclohexyl group imparts a significant degree of lipophilicity to the molecule. This property can be exploited to enhance the membrane permeability and bioavailability of drug candidates.

Structural Analogue: It can serve as a structural mimic of natural amino acids like leucine and isoleucine, but with a bulkier and more conformationally restricted side chain. This allows for the systematic probing of steric and hydrophobic interactions in biological recognition processes.

The use of this compound as a chiral building block enables the synthesis of complex molecular architectures with a high degree of stereochemical control. It is often employed as a "versatile small molecule scaffold" upon which more elaborate structures can be built.

Overview of Research Trajectories Involving the Compound

Research involving this compound has followed several key trajectories, primarily centered on its application in medicinal chemistry and the development of novel therapeutic agents.

One major area of investigation is its incorporation into enzyme inhibitors . The unique steric and hydrophobic properties of the cyclohexyl side chain make it an attractive component for designing molecules that can fit into and block the active sites of specific enzymes. For instance, derivatives of this amino acid have been explored in the development of inhibitors for arginase, an enzyme implicated in cardiovascular and immunological disorders.

Another significant research direction is its use in the synthesis of novel peptide and peptidomimetic structures . By replacing proteinogenic amino acids with this compound, researchers can modulate the structure, stability, and biological activity of peptides. This approach is particularly valuable in the design of peptide-based drugs, where metabolic instability is often a major hurdle.

Furthermore, this compound has been utilized as a key intermediate in the synthesis of complex heterocyclic scaffolds. For example, it has been a component in the development of novel inhibitors of the ASCT2 glutamine transporter, a target of interest in cancer metabolism. The chirality and functionality of this compound provide a robust starting point for the construction of these intricate molecular frameworks.

Compound Information

| Compound Name |

| This compound |

| Leucine |

| Isoleucine |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H19NO2 | PubChem nih.gov |

| Molecular Weight | 185.26 g/mol | PubChem nih.gov |

| CAS Number | 116622-38-9 | PubChem nih.gov |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥95% | CymitQuimica cymitquimica.com |

| Boiling Point | 321.4±25.0 °C at 760 mmHg | Sigma-Aldrich |

| Storage Temperature | Room temperature | Sigma-Aldrich |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-cyclohexylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHKOHWUQAULOV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Amino 4 Cyclohexylbutanoic Acid

Enantioselective Synthesis Strategies

The paramount challenge in synthesizing (S)-2-amino-4-cyclohexylbutanoic acid is the precise installation of the chiral center at the α-carbon. Enantioselective strategies are therefore crucial, and several distinct approaches have been developed to achieve high levels of stereocontrol.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of α-amino acid synthesis, cooperative catalysis involving a transition metal and a chiral organic molecule has emerged as a powerful strategy.

One notable approach is the intermolecular enantioselective N−H bond insertion reaction, which can be achieved through the cooperative action of an achiral rhodium complex and a chiral phosphoric acid. researchgate.net In this method, a diazoacetate reacts with an amine in the presence of the catalytic system. The rhodium catalyst facilitates the formation of a carbene intermediate, while the chiral phosphoric acid controls the stereochemical outcome of the subsequent N-H insertion. researchgate.net This methodology is known for its high efficiency and excellent enantioselectivity under mild conditions. researchgate.net For the synthesis of this compound, this would involve a reaction between a suitable nitrogen source and a diazoester bearing the 2-cyclohexylethyl group. The high degree of enantioselectivity (often exceeding 90% ee) is a key advantage of this method. rsc.org

Table 1: Key Features of Asymmetric Catalysis for Amino Acid Synthesis

| Feature | Description |

|---|---|

| Catalyst System | Typically a combination of a transition metal (e.g., Rhodium) and a chiral ligand/organocatalyst (e.g., chiral phosphoric acid). researchgate.net |

| Key Reaction | Carbene N-H insertion. |

| Stereocontrol | The chiral catalyst creates a chiral environment, directing the approach of the reactants to favor one enantiomer. |

| Advantages | High enantioselectivity, mild reaction conditions, low catalyst loading. researchgate.net |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. This strategy involves temporarily incorporating a chiral molecule into the reactant to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered and reused. nih.gov

A highly effective method for synthesizing α-amino acids, including this compound, employs chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218). beilstein-journals.org In this approach, a Schiff base is formed between glycine and a chiral ligand, such as (S)-o-[(benzylpropyl)amino]benzophenone or a derivative thereof, which then coordinates to a Ni(II) ion. nih.govrsc.org The resulting planar complex effectively shields one face of the glycine α-carbon.

The synthesis proceeds via the alkylation of this chiral nickel(II) glycinate (B8599266) complex. beilstein-journals.org The pre-existing chirality of the ligand directs the incoming electrophile—in this case, a 1-halo-2-cyclohexylethane—to attack the α-carbon from the less sterically hindered face, leading to a high degree of diastereoselectivity. beilstein-journals.org The final step involves acidic hydrolysis to break down the complex, which liberates the desired (S)-amino acid and the chiral auxiliary. nih.gov A significant advantage of this method is the ability to recycle the chiral ligand, making the process more cost-effective for large-scale production. nih.gov This methodology has proven to be robust and practical for preparing a wide range of non-canonical amino acids. beilstein-journals.orgresearchgate.net

Enzymatic and Biocatalytic Pathways

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions, typically in aqueous media, and exhibit exceptional stereoselectivity. Transaminases (TAs), in particular, are powerful biocatalysts for the production of chiral amines and amino acids. rsc.org

The synthesis of this compound can be envisioned through the asymmetric amination of a corresponding prochiral keto acid, 4-cyclohexyl-2-oxobutanoic acid. An (S)-selective ω-transaminase (ω-TA) can catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to the ketone substrate. rsc.orgnih.gov The enzyme's active site is exquisitely shaped to bind the substrate in a specific orientation, ensuring the formation of the (S)-enantiomer with very high enantiomeric excess. mdpi.com

Challenges in transaminase-catalyzed reactions, such as unfavorable reaction equilibria, can be overcome through various process optimization strategies. rsc.org The use of enzyme cascades, where multiple enzymes work in concert, can further enhance efficiency. mdpi.com The high selectivity and green credentials of biocatalysis make it an increasingly attractive option for industrial-scale synthesis of valuable chiral compounds. nih.govnih.gov

Table 2: Comparison of Enantioselective Synthesis Strategies

| Strategy | Mechanism | Key Reagent(s) | Advantages |

|---|---|---|---|

| Asymmetric Catalysis | Chiral catalyst directs stereoselective bond formation. | Rhodium complex, chiral phosphoric acid. researchgate.net | High turnover, excellent enantioselectivity, mild conditions. |

| Chiral Auxiliary | Covalently-bound chiral molecule directs alkylation. | Chiral Ni(II)-Schiff base complex. beilstein-journals.org | Reliable, high diastereoselectivity, recyclable auxiliary. nih.gov |

| Biocatalysis | Enzyme-catalyzed asymmetric transformation. | Transaminase, keto-acid precursor. rsc.org | Exceptional enantioselectivity, green process (mild, aqueous conditions), high specificity. nih.gov |

Classical and Modern Convergent Synthesis Routes

The chiral auxiliary-mediated synthesis described in section 2.1.2 is a prime example of a modern convergent route. nih.gov In this strategy, two main fragments are prepared and then joined:

The chiral glycine equivalent: The Ni(II) complex of the Schiff base between glycine and the chiral ligand.

The side-chain precursor: An electrophilic fragment, such as 1-bromo-2-cyclohexylethane or a similar alkylating agent.

The key carbon-carbon bond-forming step, the alkylation, unites these two fragments. This convergent approach allows for modularity; by simply changing the alkylating agent, a wide variety of different α-amino acids can be synthesized from a common chiral intermediate. researchgate.net This contrasts with some classical linear approaches that might build the carbon skeleton first and then introduce the chiral amine functionality at a later stage, often with greater difficulty in controlling stereochemistry. Recent developments in convergent synthesis often focus on improving operational efficiency and scalability. acs.org

Development of Sustainable and Green Synthesis Protocols

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact through the use of renewable resources, minimizing waste, and employing safer reagents and solvents. rsc.org The synthesis of this compound can be made more sustainable through several of the methodologies previously discussed.

Biocatalytic routes using enzymes like transaminases are inherently green. rsc.org These reactions are performed in water under mild temperature and pH conditions, avoiding the need for harsh reagents and organic solvents. nih.gov Furthermore, ongoing research focuses on engineering enzymes and developing multi-enzyme cascade systems to improve efficiency and broaden the range of substrates derived from renewable feedstocks. rsc.orgthechemicalengineer.com

The principle of atom economy is also central to green chemistry. Reductive amination, a process that can be catalyzed by dehydrogenase enzymes, is considered a green method as it forms an amine from a carbonyl group and an amine source with high atom efficiency. wikipedia.org

Even in traditional chemical synthesis, green principles can be applied. The chiral auxiliary-mediated Ni(II) complex method incorporates sustainability through the recyclability of the expensive chiral ligand, which significantly reduces waste and cost over multiple cycles. nih.gov Additionally, efforts are being made to develop catalytic processes that utilize waste products like carbon dioxide as a C1 feedstock for chemical synthesis, representing a frontier in sustainable amino acid production. sustainabilitymatters.net.aursc.org

Applications of S 2 Amino 4 Cyclohexylbutanoic Acid As a Chiral Building Block in Complex Molecular Architectures

Integration into Peptide and Peptidomimetic Scaffolds

The unique steric and hydrophobic properties of (S)-2-amino-4-cyclohexylbutanoic acid are leveraged to introduce specific structural constraints in peptide-based molecules. Non-proteinogenic amino acids are frequently used to enhance stability, potency, and bioavailability in peptide therapeutics. nih.govresearchgate.net The introduction of such residues can fundamentally alter the drug-like properties of a peptide. researchgate.net

β-hairpins are common secondary structures in proteins, often mediating molecular recognition and protein-protein interactions. nih.gov Peptidomimetics that adopt a stable β-hairpin fold are therefore of significant interest as therapeutic agents. The stability of a β-hairpin is highly dependent on the amino acids in the β-turn region and the interactions between the two antiparallel β-strands. uzh.chias.ac.in

Constraining a peptide into a specific, bioactive conformation is a key strategy for improving its affinity, selectivity, and metabolic stability. biosynth.com The incorporation of unnatural amino acids with bulky side chains is a powerful method for achieving this conformational restriction. nih.govmdpi.com The cyclohexyl group of this compound limits the rotation around the chi (χ) and psi (ψ) dihedral angles of the peptide backbone, thereby reducing the number of accessible low-energy conformations. mdpi.com

Macrocyclization is another widely used technique to constrain peptide structures and improve their pharmacological properties, such as oral bioavailability. nih.gov The introduction of non-natural amino acids like this compound into a macrocyclic scaffold can exert significant control over its global conformation. nih.gov

The bulky cyclohexyl side chain can act as a "conformational anchor," projecting into or out of the plane of the macrocycle and creating a more rigid and well-defined three-dimensional shape. This restriction of conformational space is critical for exposing the necessary pharmacophoric elements for target binding while simultaneously masking polar groups to enhance membrane permeability. By reducing the flexibility of the macrocycle, the energetic cost of adopting the bioactive conformation is lowered, which can lead to enhanced binding affinity and improved therapeutic potential. nih.govnih.gov

Methodological Advances in Synthesis Utilizing the Compound

The chemical synthesis of peptides containing bulky and hydrophobic non-canonical amino acids like this compound presents unique challenges. nih.govresearchgate.net These include poor solubility, a high potential for aggregation, and sterically hindered coupling reactions that can lead to incomplete synthesis and low yields. acs.orgresearchgate.net Consequently, methodological advances in both solid-phase and solution-phase synthesis have been crucial for the successful incorporation of this building block.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for peptide assembly, but sequences containing highly hydrophobic residues are known as "difficult sequences" due to their tendency to aggregate on the solid support, leading to failed couplings. nih.govresearchgate.net The incorporation of this compound requires optimized protocols to overcome these issues.

Key optimizations include:

Resin Choice: Utilizing non-polar polystyrene resins can improve synthesis outcomes for hydrophobic peptides compared to more polar supports. nih.gov

Solvent Systems: The use of polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) is known to enhance solvation and disrupt aggregation. nih.gov A so-called "magic mixture" of DCM, DMF, and NMP (1:1:1) has been successfully applied for synthesizing difficult sequences. nih.gov

Coupling Reagents: Standard coupling reagents can be inefficient for sterically hindered amino acids. More potent activating agents, such as aminium/uronium salts like HATU, HBTU, and COMU, are often required to achieve high coupling efficiency and minimize reaction times. bachem.com

Microwave Assistance: Microwave-assisted SPPS can accelerate the coupling and deprotection steps, which is particularly beneficial for hindered couplings that are sluggish at room temperature. bachem.com

| Parameter | Standard Protocol | Optimized Protocol for Hindered Residues | Rationale |

|---|---|---|---|

| Resin | Polar (e.g., PEG-based) | Non-polar (e.g., Polystyrene) | Reduces aggregation potential of hydrophobic peptide chains. nih.gov |

| Solvent | DMF | DMF, NMP, DMSO, or mixtures ("Magic Mixture") | Improves solvation of aggregating sequences. nih.govgenscript.com |

| Coupling Reagent | DIC/HOBt | HATU, HBTU, COMU, PyAOP | More reactive reagents overcome steric hindrance for faster, more complete coupling. researchgate.netbachem.com |

| Temperature | Room Temperature | Elevated (e.g., Microwave-assisted) | Increases reaction kinetics to drive hindered couplings to completion. bachem.com |

While SPPS is dominant, solution-phase peptide synthesis remains important, especially for large-scale production. Coupling sterically hindered amino acids like this compound in solution requires careful selection of reagents and conditions to ensure high yields and prevent racemization. chemrxiv.orgekb.eg

Refined strategies include:

Carbodiimide-Based Reagents: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are commonly used, but their application for hindered couplings often requires additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress side reactions. researchgate.netbachem.com

Mixed Carbonic Anhydrides: The use of isobutylchloroformate to form a mixed anhydride (B1165640) is a classic and effective method. The branched alkyl group of the reagent helps direct the nucleophilic attack of the amine component to the correct carbonyl group, minimizing side products. ekb.eg

Activated Esters: The benzotriazole (B28993) activation methodology provides a powerful route for synthesizing sterically hindered peptides with complete retention of chirality. acs.org More modern reagents like COMU incorporate the activating agent (Oxyma) directly into their structure for enhanced safety and solubility. bachem.com

| Reagent Class | Examples | Advantages for Hindered Residues | Potential Drawbacks |

|---|---|---|---|

| Carbodiimides | DCC, DIC (+ HOBt/Oxyma) | Cost-effective and widely used. Additives enhance rate and reduce racemization. bachem.com | DCC produces insoluble dicyclohexylurea (DCU) byproduct. bachem.com |

| Aminium/Uronium Salts | HATU, HBTU, COMU | Highly efficient, fast reaction times, suitable for very hindered couplings. bachem.com | Higher cost, byproducts must be removed. |

| Mixed Anhydrides | Isobutylchloroformate + NMM | Good yields, minimizes racemization when N-methylmorpholine (NMM) is used as the base. ekb.eg | Requires careful temperature control (-15°C). |

| Activated Esters | N-(Aminoacyl)benzotriazoles | High yields with complete retention of chirality. acs.org | Requires pre-activation step. |

Mixed Solid- and Solution-Phase Synthetic Approaches

The synthesis of complex molecular architectures, particularly large peptides and macrocycles incorporating this compound, often employs a hybrid or convergent strategy that combines the advantages of both solid-phase and solution-phase chemistry. This mixed approach is particularly effective for creating large molecules where a purely solid-phase or solution-phase method would be inefficient.

In a typical convergent synthetic strategy, peptide fragments are first synthesized on a solid support. thaiscience.infolsu.edu This leverages the key benefits of Solid-Phase Peptide Synthesis (SPPS), such as the use of excess reagents to drive reactions to completion and the simplified purification process where byproducts and excess reagents are washed away from the resin-bound peptide. researchgate.net For instance, a short peptide sequence containing this compound can be assembled on a resin like 2-chlorotrityl chloride (2-CTC) resin, which allows for the subsequent cleavage of the protected peptide fragment under mild acidic conditions, keeping the side-chain protecting groups intact.

Once the desired resin-bound peptide fragment is synthesized and purified through washing, it is cleaved from the solid support. This protected fragment is then used as a building block in a subsequent solution-phase synthesis. nih.gov In this second phase, two or more peptide fragments, at least one of which contains this compound, are joined together in solution using coupling reagents. This fragment condensation approach can be more efficient than the stepwise synthesis of a long peptide on a solid support, which can suffer from cumulative yield losses and the formation of difficult-to-remove impurities.

A prominent application of this mixed methodology is in the synthesis of macrocyclic peptides. A flexible linear peptide precursor containing this compound is first generated via SPPS. researchgate.net After cleavage from the resin, this linear peptide is subjected to a macrocyclization reaction in solution. The high-dilution conditions typical for solution-phase cyclizations are employed to favor the intramolecular reaction over intermolecular polymerization, leading to the desired cyclic product. This strategy combines the rapid, efficient assembly of the linear precursor on a solid phase with the controlled conditions required for effective cyclization in solution. researchgate.net

The table below illustrates a representative convergent synthesis workflow for a hypothetical complex peptide.

| Step | Phase | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Solid-Phase | Synthesis of Fragment A (e.g., a tetrapeptide with a C-terminal this compound) on a 2-CTC resin. | Fmoc-amino acids, DIC, HOBt, Piperidine/DMF |

| 2 | Solid-Phase | Synthesis of Fragment B (e.g., a pentapeptide thioester) on a different solid support. | Fmoc-amino acids, HBTU, Piperidine/DMF |

| 3 | Solution-Phase | Cleavage of protected Fragment A from the 2-CTC resin. | TFA/DCM (e.g., 1-5% solution) |

| 4 | Solution-Phase | Cleavage of protected Fragment B from its resin. | HF or TFMSA based cleavage cocktail |

| 5 | Solution-Phase | Purification of protected Fragments A and B. | High-Performance Liquid Chromatography (HPLC) |

| 6 | Solution-Phase | Ligation of Fragment A and Fragment B (e.g., Native Chemical Ligation). | Neutral pH aqueous buffer, thiol catalyst |

| 7 | Solution-Phase | Deprotection of side chains and purification of the final peptide. | TFA cleavage cocktail, followed by HPLC |

Parallel Synthesis and Library Generation with this compound

This compound is a valuable building block in the generation of chemical libraries for drug discovery and chemical biology. Its unique structural features—a chiral center and a bulky, hydrophobic cyclohexyl group—allow for the systematic exploration of chemical space around a molecular scaffold. Parallel synthesis techniques are employed to efficiently create large numbers of distinct but structurally related compounds, known as a library. uniroma1.itresearchgate.net

The generation of peptide libraries often utilizes automated or semi-automated solid-phase synthesis platforms, with reactions carried out in spatially addressed arrays, such as 96-well filter plates. nih.gov In this format, a common synthetic route is used, but different building blocks are added to each well at specific steps to generate a unique compound in each well. This compound, typically as its Fmoc-protected derivative, can be incorporated into these libraries to probe the importance of its specific size, shape, and hydrophobicity at a given position within a peptide sequence.

For example, in the development of protease inhibitors, a library of small peptides or peptidomimetics might be synthesized to identify the optimal amino acid residues that bind to the enzyme's active site pockets (S1, S2, etc.). A library could be designed where one position is varied with a range of non-natural amino acids, including this compound, while other positions are kept constant or varied with other sets of building blocks. researchgate.net

Another powerful technique is the "split-and-pool" (or "split-mix") synthesis method, which allows for the creation of vast "one-bead, one-compound" libraries. uniroma1.it In this approach, a batch of resin beads is split into multiple portions, a different amino acid (like this compound) is coupled to each portion, and then all portions are pooled back together. This split-couple-recombine process is repeated for several cycles, resulting in a library where each individual bead carries a unique peptide sequence. These libraries can contain hundreds of thousands to millions of distinct compounds and are screened for binding to a biological target. mit.edu

The inclusion of this compound in such libraries is driven by the desire to introduce novel structural diversity and improve pharmacological properties. The cyclohexyl group can form favorable hydrophobic interactions with protein targets and can impart increased metabolic stability compared to natural amino acid side chains.

The following data table illustrates a hypothetical parallel synthesis plan for a small library of tripeptide inhibitors where the P2 position is varied to assess the impact of different hydrophobic residues, including this compound.

| Compound ID | P3 Residue | P2 Residue (Variable) | P1 Residue | Resulting Structure |

|---|---|---|---|---|

| LIB-001 | Alanine | (S)-Leucine | Arginine | Ala-Leu-Arg |

| LIB-002 | Alanine | (S)-Phenylalanine | Arginine | Ala-Phe-Arg |

| LIB-003 | Alanine | (S)-Cyclohexylalanine | Arginine | Ala-Cha-Arg |

| LIB-004 | Alanine | This compound | Arginine | Ala-(Acb)-Arg |

| LIB-005 | Alanine | (S)-Valine | Arginine | Ala-Val-Arg |

Theoretical and Computational Investigations of S 2 Amino 4 Cyclohexylbutanoic Acid and Its Derivatives

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used QM method for such investigations due to its balance of accuracy and computational efficiency.

A DFT study of (S)-2-amino-4-cyclohexylbutanoic acid would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. These properties provide insights into the molecule's chemical behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity.

Another important aspect is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as receptors or enzymes.

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density between bonds, which contributes to the molecule's stability. Furthermore, theoretical calculations of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be compared with experimental data to validate the computational model.

Below is an illustrative data table of electronic properties that could be obtained for this compound using DFT calculations.

| Property | Calculated Value | Unit | Significance |

| Total Energy | -542.123 | Hartrees | Thermodynamic stability |

| HOMO Energy | -6.21 | eV | Electron-donating ability |

| LUMO Energy | 0.54 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.75 | eV | Chemical reactivity and stability |

| Dipole Moment | 2.87 | Debye | Polarity and intermolecular interactions |

| Polarizability | 18.45 | ų | Response to an external electric field |

Note: The data in this table is representative and intended for illustrative purposes, based on typical values for similar amino acids.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses significant conformational flexibility due to the rotatable bonds in its side chain and the puckering of the cyclohexane (B81311) ring. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of such molecules over time.

An MD simulation treats atoms as classical particles and uses a force field to describe the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of the molecule can be simulated, providing a detailed picture of its dynamic behavior.

For this compound, MD simulations can reveal the preferred conformations of the side chain and the relative populations of different conformers in various environments, such as in a vacuum or in an explicit solvent like water. The analysis of the simulation trajectory can provide information on key dihedral angles, which describe the rotation around specific bonds. The cyclohexane ring can exist in different conformations, such as the chair, boat, and twist-boat forms, and MD simulations can quantify the energetic barriers and transition rates between these states.

The results of a conformational analysis can be clustered to identify the most populated conformational states. The following table illustrates the type of data that can be generated from such an analysis.

| Conformer Cluster | Population (%) | Key Dihedral Angles (χ1, χ2) | Cyclohexane Ring Conformation |

| 1 | 65 | (-60°, 180°) | Chair |

| 2 | 25 | (180°, 180°) | Chair |

| 3 | 8 | (-60°, 60°) | Chair |

| 4 | 2 | (various) | Twist-Boat |

Note: The data in this table is hypothetical and serves to illustrate the output of a typical conformational analysis from MD simulations.

Understanding the conformational preferences of this compound is crucial when it is incorporated into a peptide, as the side chain's conformation can significantly influence the peptide's secondary structure and its interaction with biological targets.

Computational Design Principles for Modifying Molecular Interactions

Computational methods are instrumental in the rational design of derivatives of this compound to modulate their molecular interactions. This is particularly relevant in the field of drug discovery and materials science. In silico techniques allow for the screening of virtual libraries of compounds and the prediction of their binding affinities to a target receptor or their self-assembly properties.

Structure-based drug design (SBDD) is a common approach where the three-dimensional structure of a biological target (e.g., a protein) is known. Molecular docking simulations can be used to predict the binding mode and affinity of this compound or its derivatives within the target's binding site. These simulations can guide the modification of the molecule to enhance interactions, for example, by introducing functional groups that can form hydrogen bonds or salt bridges with the receptor.

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. In this case, a set of molecules with known activities is used to build a model that relates their structural features to their biological effects. This model can then be used to design new molecules with improved properties.

Computational design principles for modifying interactions involving this compound could focus on several aspects:

Modifying the Cyclohexyl Ring: Introducing substituents on the cyclohexane ring can alter its hydrophobicity, steric profile, and ability to form specific interactions.

Altering the Linker: The length and flexibility of the ethyl linker between the alpha-carbon and the cyclohexyl ring can be modified to optimize the positioning of the bulky side chain.

Bioisosteric Replacement: The carboxylic acid or amino group could be replaced with other functional groups (bioisosteres) to improve properties like membrane permeability or metabolic stability.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of molecules with their biological activity. A theoretical approach to SAR, often termed Quantitative Structure-Activity Relationship (QSAR), involves the development of mathematical models that relate chemical structure to activity.

For a series of derivatives of this compound, a QSAR study would begin with the calculation of a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape indices, solvent-accessible surface area.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), calculated electronic properties from QM.

Once the descriptors are calculated and the biological activity is measured, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. A robust QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 1.5 * (Shape_Index) + 2.1

This equation would suggest that activity increases with lipophilicity (LogP) and a specific molecular shape, while it decreases with increasing polar surface area. Such insights are invaluable for the iterative process of lead optimization in drug discovery.

Mechanistic Insights into the Role of S 2 Amino 4 Cyclohexylbutanoic Acid in Biomimetic Systems

Steric and Stereoelectronic Effects on Conformational Stability

Computational studies on peptides containing analogous bulky side chains, such as cyclohexylalanine (Cha), have quantified these effects. The conformational preferences are a result of a delicate balance between steric repulsion and favorable van der Waals interactions. The chair conformation of the cyclohexane (B81311) ring itself is the most stable, and its orientation relative to the peptide backbone further dictates the local geometry.

Table 1: Representative Conformational Energy Profile of a Dipeptide Containing a Bulky Cyclohexyl Side Chain This table presents illustrative data based on computational studies of peptides containing bulky hydrophobic residues like cyclohexylalanine. The energy values are hypothetical and serve to demonstrate the principle of sterically restricted conformational space.

| Conformation | Dihedral Angles (Φ, Ψ) | Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|---|

| β-strand | -120°, +120° | 0.0 | Minimal steric clash, extended conformation |

| Right-handed α-helix | -57°, -47° | +2.5 | Moderate interaction between cyclohexyl group and backbone |

| Left-handed α-helix | +57°, +47° | +5.8 | Significant steric hindrance with the preceding carbonyl group |

| C7eq | -80°, +80° | +1.2 | Potential for intramolecular hydrogen bond, but some side chain strain |

Influence on Hydrogen Bonding Networks in Peptidomimetics

The steric bulk of the (S)-2-amino-4-cyclohexylbutanoic acid side chain has a profound impact on the formation and stability of hydrogen bonding networks within peptidomimetics. By pre-organizing the peptide backbone into a specific conformation, this residue can promote the formation of intramolecular hydrogen bonds that are crucial for stabilizing secondary structures like helices and turns. For instance, the presence of a bulky group can facilitate the formation of a γ-turn or a β-turn by forcing the peptide chain to fold back on itself.

Conversely, the hydrophobic nature of the cyclohexyl group can shield nearby hydrogen bonds from the aqueous solvent, thereby strengthening these interactions. This "hydrophobic shielding" effect is a key principle in the design of stable peptide structures that can maintain their fold in a biological environment. The inability of the cyclohexyl side chain to act as a hydrogen bond donor or acceptor also means that it does not compete with the backbone amides and carbonyls, allowing for a more defined and stable hydrogen-bonding pattern within the peptide scaffold.

Table 2: Impact of Cyclohexyl Side Chain on Intramolecular Hydrogen Bond Parameters in a Model Tetrapeptide This table provides hypothetical data illustrating the influence of a bulky hydrophobic side chain on hydrogen bond characteristics, as might be observed in molecular dynamics simulations.

| Peptide | Hydrogen Bond | Average Distance (Å) | Average Angle (°) | Occupancy (%) |

|---|---|---|---|---|

| Ac-Ala-Ala-Ala-NHMe | (i+3) C=O --- H-N (i) | 2.95 | 155 | 45 |

| Ac-Ala-(L-Cha)-Ala-NHMe | (i+3) C=O --- H-N (i) | 2.85 | 165 | 75 |

| Ac-Gly-Gly-Gly-NHMe | (i+3) C=O --- H-N (i) | 3.10 | 150 | 20 |

| Ac-Gly-(L-Cha)-Gly-NHMe | (i+3) C=O --- H-N (i) | 2.90 | 160 | 60 |

Theoretical Models for Receptor Recognition and Ligand Binding

The incorporation of this compound into a ligand can significantly enhance its binding affinity and selectivity for a target receptor. The bulky, hydrophobic side chain can engage in favorable van der Waals and hydrophobic interactions with nonpolar pockets on the receptor surface. Theoretical models, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating these interactions.

These models often reveal that the cyclohexyl group can act as a "hydrophobic anchor," fitting into a specific sub-pocket of the receptor's binding site. This can lead to a lower dissociation constant (Kd) and a more favorable free energy of binding (ΔG). The conformational rigidity imparted by this residue also reduces the entropic penalty upon binding, as the ligand is already in a conformation that is complementary to the receptor.

Furthermore, computational approaches like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to quantitatively predict the impact of substituting a natural amino acid with this compound on the binding affinity. These calculations provide valuable insights for the rational design of potent and selective ligands.

Table 3: Theoretical Binding Affinity of a Peptide Ligand and its Cyclohexyl-Modified Analog to a Model Receptor This table presents a hypothetical comparison of binding affinities derived from computational simulations, illustrating the potential impact of the cyclohexyl side chain.

| Ligand | Binding Free Energy (ΔG, kcal/mol) | Dissociation Constant (Kd, nM) | Key Interactions |

|---|---|---|---|

| Peptide-Phe | -8.5 | 150 | Pi-pi stacking, hydrogen bonds |

| Peptide-Cha | -10.2 | 25 | Hydrophobic packing in pocket, hydrogen bonds |

| Peptide-Ala | -6.5 | 800 | Hydrogen bonds, limited hydrophobic contact |

| Peptide-Cha (constrained) | -11.0 | 10 | Optimal hydrophobic packing, pre-organized conformation |

Understanding its Contribution to Macrocyclic Scaffold Rigidity

In the context of macrocyclic peptides, the inclusion of this compound can be a powerful strategy to enhance scaffold rigidity. Macrocycles often suffer from conformational flexibility, which can be detrimental to their biological activity and cell permeability. The steric bulk of the cyclohexyl group can act as a "conformational lock," significantly reducing the number of accessible conformations of the macrocycle.

This rigidification is a result of the side chain's large volume, which restricts the torsional freedom of the macrocyclic backbone. As a result, the macrocycle is more likely to adopt a well-defined, low-energy conformation. This pre-organization can be highly beneficial for receptor binding, as it minimizes the entropic cost of adopting the bioactive conformation.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to experimentally validate the rigidifying effect of this amino acid on macrocyclic scaffolds. Molecular dynamics simulations further complement these studies by providing a dynamic picture of the conformational landscape and quantifying the reduction in flexibility upon incorporation of the cyclohexyl-containing residue.

Table 4: Comparative Analysis of Macrocyclic Flexibility with and without a Cyclohexyl-Containing Residue This table provides illustrative data from molecular dynamics simulations, showing how a bulky side chain can reduce the conformational flexibility of a macrocyclic peptide.

| Macrocycle | Root Mean Square Fluctuation (RMSF) of Backbone (Å) | Radius of Gyration (Å) | Number of Major Conformational Clusters |

|---|---|---|---|

| Cyclo(Gly-Gly-Gly-Gly-Gly) | 1.8 | 3.5 ± 0.5 | >10 |

| Cyclo(Gly-Cha-Gly-Gly-Gly) | 0.9 | 3.2 ± 0.2 | 2 |

| Cyclo(Ala-Ala-Ala-Ala-Ala) | 1.2 | 3.8 ± 0.3 | 5 |

| Cyclo(Ala-Cha-Ala-Ala-Ala) | 0.7 | 3.6 ± 0.1 | 1 |

Emerging Research Directions and Future Scope for S 2 Amino 4 Cyclohexylbutanoic Acid

Exploration of Novel Derivatization Strategies

The functional handles of (S)-2-amino-4-cyclohexylbutanoic acid, the amino and carboxylic acid groups, provide versatile points for chemical modification. Novel derivatization strategies are being explored to expand its utility, particularly in the realms of bioconjugation and peptide science.

One promising avenue is the application of bioorthogonal chemistry , which involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Techniques such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and strain-promoted azide-alkyne cycloaddition (SPAAC) offer pathways to selectively label molecules containing this compound. nih.govsichem.de By introducing an azide (B81097) or alkyne functionality into the amino acid, it can be readily conjugated to other molecules, such as fluorescent dyes or drug payloads. acs.org This site-specific modification is invaluable for tracking the behavior of peptides and proteins in cellular environments. researchgate.net

Another area of active research is the development of novel protecting groups for the amino and carboxyl functions. While standard protecting groups like Boc and Fmoc are widely used, the synthesis of complex peptides and peptidomimetics containing bulky residues like this compound can present challenges such as steric hindrance and aggregation. ub.eduresearchgate.net Research into new protecting groups aims to improve solubility, coupling efficiency, and deprotection selectivity, thereby facilitating the solid-phase synthesis of complex molecules incorporating this amino acid. ub.edu

Furthermore, the synthesis of derivatives such as (S)-2-amino-4-(cyclohexyl amino)-4-oxobutanoic acid highlights the potential for modifying the side chain itself, opening up possibilities for creating new ligands and catalysts.

| Derivatization Strategy | Description | Potential Applications |

| Click Chemistry (CuAAC/SPAAC) | Introduction of azide or alkyne groups for bioorthogonal conjugation. nih.govsichem.de | Fluorescent labeling, drug delivery, protein engineering. acs.orgresearchgate.net |

| Novel Protecting Groups | Development of new protecting groups to enhance peptide synthesis efficiency. ub.eduresearchgate.net | Synthesis of complex peptides and peptidomimetics. |

| Side-Chain Modification | Chemical alteration of the cyclohexyl group or the butanoic acid backbone. | Creation of novel ligands, catalysts, and bioactive molecules. |

Advanced Applications in Supramolecular Chemistry and Materials Science

The self-assembly of molecules into well-defined, functional superstructures is a cornerstone of supramolecular chemistry and materials science. The incorporation of this compound into molecular building blocks offers a route to new materials with unique properties, driven by the interplay of hydrogen bonding from the amino acid backbone and hydrophobic interactions from the cyclohexyl ring.

Research into supramolecular gels has shown that amino acids and their derivatives can act as low-molecular-weight gelators (LMWGs), forming fibrous networks that can immobilize solvents. nih.gov The bulky cyclohexyl group in this compound can enhance the van der Waals interactions that contribute to the stability of these self-assembled networks. Studies on similar cyclohexane-containing molecules have demonstrated their excellent gelation capabilities in a variety of organic solvents. nih.govresearchgate.net This suggests that derivatives of this compound could be promising candidates for the development of novel gels for applications in areas such as drug delivery and tissue engineering.

In the field of polymer chemistry , the incorporation of bulky side chains like the cyclohexyl group can significantly influence the physical and thermal properties of polymers. For instance, the synthesis of cyclohexyl-containing poly(ether ketone sulfone)s has been shown to affect properties such as glass transition temperature and solubility. acs.org Introducing this compound into polymer backbones, either as a pendant group or as part of the main chain, could lead to new materials with tailored mechanical and thermal characteristics.

Furthermore, the use of amino acids as ligands in the synthesis of metal-organic frameworks (MOFs) is a growing area of research. ub.edunih.govspringernature.com The bifunctional nature of this compound, with its coordinating amino and carboxylate groups, makes it a potential candidate for constructing chiral MOFs. The hydrophobic cyclohexyl groups lining the pores of such MOFs could create unique environments for selective guest binding and catalysis.

| Material Type | Potential Role of this compound | Potential Applications |

| Supramolecular Gels | Enhanced gelation through hydrophobic interactions of the cyclohexyl group. nih.govresearchgate.net | Drug delivery, tissue engineering, responsive materials. |

| Polymers | Modification of thermal and mechanical properties due to the bulky side group. acs.org | High-performance plastics, membranes, functional coatings. |

| Metal-Organic Frameworks (MOFs) | Chiral building block for creating porous materials with hydrophobic cavities. ub.edunih.govspringernature.com | Enantioselective separations, catalysis, sensing. |

Development of Next-Generation Synthetic Methodologies

While classical methods for amino acid synthesis are well-established, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. For a non-proteinogenic amino acid like this compound, next-generation methodologies are crucial for enabling its wider application.

Biocatalysis and chemoenzymatic synthesis represent a paradigm shift towards greener and more selective chemical transformations. wikipedia.orgub.edunih.gov Enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral amines and amino acids with high enantioselectivity under mild reaction conditions. nih.gov The development of enzymatic routes to this compound could offer significant advantages over traditional chemical synthesis in terms of reduced waste and higher purity.

Continuous flow chemistry is another emerging area that promises to revolutionize chemical synthesis. nih.govbiosynth.com By performing reactions in microreactors, it is possible to achieve better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up. The application of flow chemistry to the synthesis of chiral amino acids, including fluorinated analogues, has been successfully demonstrated and could be adapted for the production of this compound. biosynth.com

Recent advances in C-H activation and photoredox catalysis are opening up new retrosynthetic pathways for the synthesis of complex molecules. nih.govsichem.deresearchgate.netabacipharma.com These methods allow for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, thereby streamlining synthetic sequences. The application of photoredox catalysis, for instance, has enabled the stereoselective synthesis of unnatural α-amino acids from readily available carboxylic acids. nih.govresearchgate.net Exploring these modern synthetic tools for the synthesis of this compound could lead to more efficient and convergent routes.

| Synthetic Methodology | Key Advantages | Relevance to this compound |

| Biocatalysis/Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, sustainability. wikipedia.orgub.edunih.gov | Potential for highly efficient and green synthesis. |

| Continuous Flow Chemistry | Enhanced control, safety, and scalability. nih.govbiosynth.com | Amenable to large-scale production. |

| C-H Activation/Photoredox Catalysis | Novel retrosynthetic disconnections, increased efficiency. nih.govsichem.deresearchgate.netabacipharma.com | Development of innovative and convergent synthetic routes. |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is accelerating the discovery and design of new molecules with desired properties. For a non-canonical amino acid like this compound, these computational tools offer exciting possibilities for its strategic incorporation into peptides and other molecular scaffolds.

In silico design of peptides containing non-canonical amino acids is a rapidly advancing field. wikipedia.orgnih.govnih.govnih.govbiosynth.com Machine learning models can be trained on existing data to predict the properties of peptides, such as their binding affinity to a specific target or their metabolic stability. nih.govsichem.deresearchgate.net By incorporating this compound into these predictive models, researchers can computationally screen vast virtual libraries of peptides to identify candidates with enhanced therapeutic potential. The hydrophobic cyclohexyl group can be particularly valuable for modulating peptide-protein interactions and improving cell permeability.

Generative AI models are also being developed to design novel peptides de novo. ub.edu These models can learn the underlying principles of peptide structure and function and generate new sequences with optimized properties. The inclusion of non-canonical amino acids like this compound in the training data for these models will expand the chemical space they can explore, potentially leading to the discovery of peptides with unprecedented activities.

Furthermore, computational studies , such as molecular dynamics simulations, can provide detailed insights into the conformational preferences and interactions of peptides containing this compound. springernature.comabacipharma.comresearchgate.net This information is crucial for understanding how this specific amino acid influences the structure and function of a peptide and can be used to refine AI/ML models for more accurate predictions.

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling | ML models to predict properties of peptides containing non-canonical amino acids. nih.govsichem.deresearchgate.net | Rapid identification of promising peptide candidates incorporating this amino acid. |

| Generative Design | AI algorithms to generate novel peptide sequences with desired characteristics. ub.edu | Discovery of new therapeutic peptides with enhanced properties. |

| Computational Studies | Molecular dynamics simulations to understand conformational effects. springernature.comabacipharma.comresearchgate.net | Guiding the rational design of peptides and informing AI/ML models. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-amino-4-cyclohexylbutanoic acid in laboratory settings?

- Methodological Answer : Laboratory-scale synthesis typically involves chiral resolution or asymmetric synthesis. For example, enantioselective hydrogenation of α,β-unsaturated precursors using palladium catalysts or enzymatic resolution of racemic mixtures can yield the (S)-enantiomer. The hydrochloride salt form (e.g., this compound hydrochloride) is often synthesized to improve stability and solubility during purification . Industrial methods like continuous flow reactors (mentioned for analogous compounds) are less common in academic labs due to scalability constraints but may inspire microfluidic adaptations .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent degradation. Avoid dust formation by using closed containers and handling in fume hoods. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is essential to minimize skin/eye contact. Ensure proper ventilation to mitigate inhalation risks, as cyclohexyl derivatives may release irritants under decomposition .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- Chiral HPLC with UV detection to confirm enantiomeric purity.

- NMR spectroscopy (¹H, ¹³C) to verify cyclohexyl and amino group integration.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- Polarimetry to validate optical activity. Cross-referencing with synthetic intermediates (e.g., hydrochloride salts) can resolve ambiguities in spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Inconsistent NMR or IR results often arise from conformational flexibility (e.g., cyclohexyl ring chair-flipping) or solvent-induced shifts. Strategies include:

- Conducting variable-temperature NMR to observe dynamic effects.

- Comparing computational simulations (DFT) with experimental spectra.

- Using deuterated solvents to eliminate exchangeable proton interference. Contradictions in mass spectra may require isotopic labeling or collision-induced dissociation (CID) studies .

Q. What strategies ensure enantiomeric purity during the synthesis of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts like BINAP-Ru complexes for hydrogenation.

- Enzymatic Resolution : Use acylases or lipases to selectively hydrolyze the undesired enantiomer.

- Chiral Stationary Phases (CSPs) : Purify via preparative HPLC with amylose- or cellulose-based columns. Monitor purity using circular dichroism (CD) spectroscopy .

Q. How does the cyclohexyl substituent influence the compound’s interaction with biological targets?

- Methodological Answer : The hydrophobic cyclohexyl group enhances binding to lipophilic enzyme pockets (e.g., proteases or transmembrane receptors). To study this:

- Perform molecular docking simulations with target proteins (e.g., using AutoDock Vina).

- Compare binding affinities of cyclohexyl analogs vs. linear alkyl derivatives via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Synthesize fluorinated analogs for ¹⁹F NMR studies to track conformational changes upon binding .

Q. What experimental designs are optimal for studying metabolic stability of this compound?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Isotope Tracing : Use ¹³C-labeled compounds to track metabolic pathways.

- CYP450 Inhibition Studies : Screen against cytochrome P450 isoforms to assess drug-drug interaction risks. Include positive controls (e.g., ketoconazole) for validation .

Data Analysis & Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Standardize reaction conditions (temperature, solvent purity, catalyst loading).

- Use design of experiments (DoE) to identify critical factors (e.g., pH, stirring rate).

- Implement QC checks (e.g., TLC, inline IR) during synthesis. Statistical tools like ANOVA can quantify variability sources .

Q. What protocols validate the absence of toxic byproducts in this compound synthesis?

- Methodological Answer :

- Conduct GC-MS headspace analysis to detect volatile impurities.

- Perform ICP-OES to rule out heavy metal contamination from catalysts.

- Use AMES tests for mutagenicity screening. Reference safety data for analogous compounds (e.g., acute oral toxicity thresholds) to establish risk thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.